

An In-depth Technical Guide to 3-(N-Boc-amino)-6-chloropyridazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

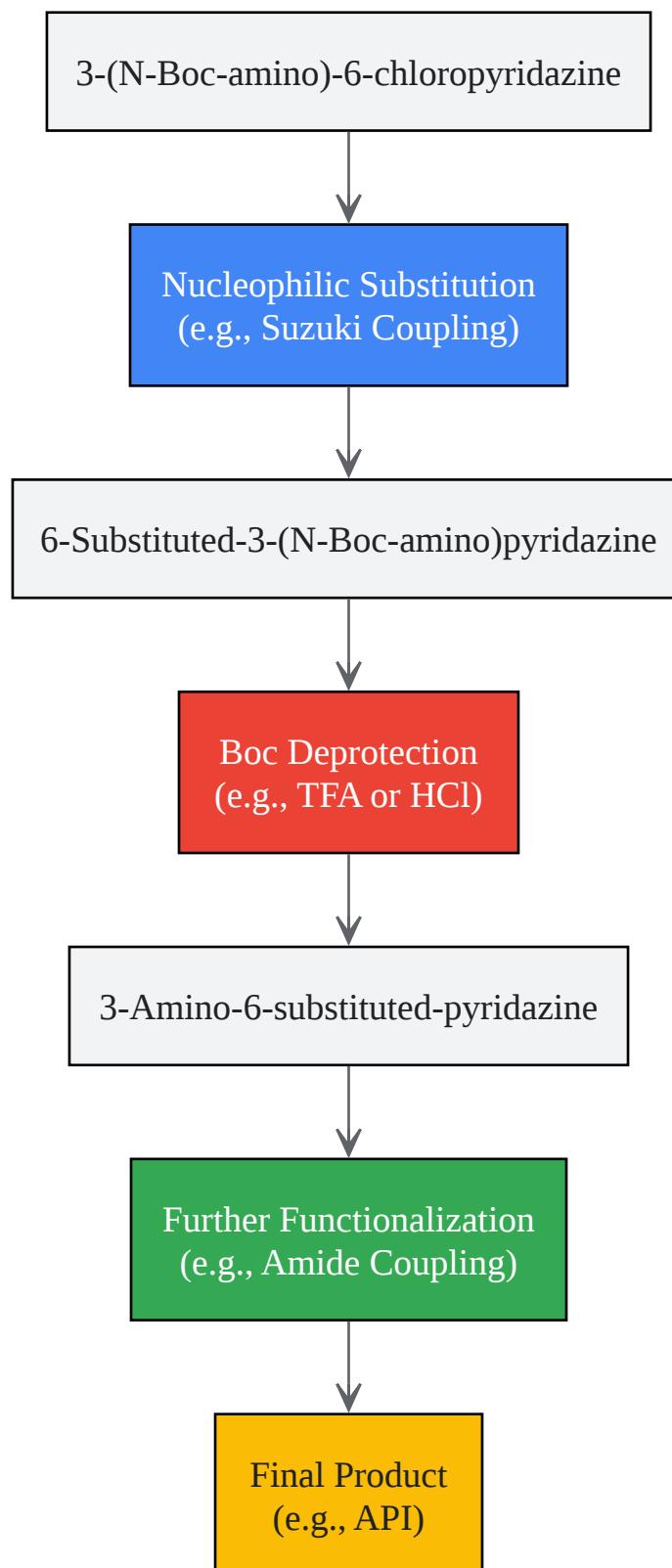
Compound Name: 3-(N-Boc-amino)-6-chloropyridazine

Cat. No.: B594153

[Get Quote](#)

This technical guide provides a comprehensive overview of **3-(N-Boc-amino)-6-chloropyridazine**, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a representative synthetic application, and a standard experimental protocol.

Physicochemical Properties


3-(N-Boc-amino)-6-chloropyridazine, also known as tert-butyl N-(6-chloropyridin-3-yl)carbamate, is a pyridazine derivative.^{[1][2]} The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at other positions of the heterocyclic ring, making it a valuable building block in the synthesis of more complex molecules.^{[3][4]} Its key properties are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ ClN ₃ O ₂	[1] [2] [5]
Molecular Weight	229.66 g/mol	[1] [2] [5] [6]
CAS Number	1276056-86-0	[1] [2] [6]
Appearance	White to off-white solid	[2]
Boiling Point (Predicted)	326.1 ± 27.0 °C	[2]
Density (Predicted)	1.298 ± 0.06 g/cm ³	[2]
Storage Conditions	Under inert gas (Nitrogen or Argon) at 2-8°C	[2]

Synthetic Utility and Workflow

The primary utility of **3-(N-Boc-amino)-6-chloropyridazine** lies in its role as a versatile intermediate for the synthesis of substituted pyridazine derivatives, which are core structures in many pharmaceutically active compounds. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, while the Boc-protected amino group at the 3-position can be deprotected under acidic conditions to reveal a primary amine for further functionalization.

The following diagram illustrates a generalized synthetic workflow where **3-(N-Boc-amino)-6-chloropyridazine** is used as a starting material to generate a disubstituted pyridazine derivative, a common scaffold in drug discovery.

[Click to download full resolution via product page](#)

A generalized synthetic workflow starting from **3-(N-Boc-amino)-6-chloropyridazine**.

Representative Experimental Protocol: Boc Deprotection

The following is a standard laboratory procedure for the removal of the Boc protecting group from a 6-substituted-3-(N-Boc-amino)pyridazine derivative to yield the corresponding 3-amino-pyridazine.

Objective: To deprotect the Boc-protected amine of a 6-substituted-3-(N-Boc-amino)pyridazine derivative.

Materials:

- 6-substituted-3-(N-Boc-amino)pyridazine (1.0 eq)
- Dichloromethane (DCM) or 1,4-Dioxane
- Trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** Dissolve the 6-substituted-3-(N-Boc-amino)pyridazine starting material in a suitable solvent such as dichloromethane or 1,4-dioxane in a round-bottom flask.

- Acid Addition: To the stirred solution, add an excess of trifluoroacetic acid (typically 5-10 equivalents) or a 4M solution of HCl in dioxane.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 1-4 hours.
- Work-up:
 - Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.
 - Re-dissolve the residue in an organic solvent like ethyl acetate.
 - Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate. Caution is advised as CO₂ evolution may cause pressure buildup.
 - Wash the organic layer sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 3-amino-6-substituted-pyridazine product.
- Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final, high-purity compound.

This versatile compound serves as a crucial building block for synthesizing a wide array of chemical structures, particularly in the pharmaceutical and agricultural sectors.^{[3][4]} Its unique structure allows for the strategic introduction of various functional groups, enabling the development of novel therapeutic agents and crop protection chemicals.^{[3][4]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-N-Boc-amino-6-chloropyradazine | CAS#:1276056-86-0 | Chemsric [chemsrc.com]
- 2. 3-N-Boc-amino-6-chloropyradazine | 1276056-86-0 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-(N-Boc-amino)-6-chloropyridazine | [frontierspecialtychemicals.com]
- 6. 3-(N-Boc-amino)-6-chloropyridazine - CAS:1276056-86-0 - Sunway Pharm Ltd [3wpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(N-Boc-amino)-6-chloropyridazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b594153#3-n-boc-amino-6-chloropyridazine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com